N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Mechanism of Action
Target of Action
It is noted that similar compounds are often used as linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound, being a rigid linker in PROTAC development, may impact the 3D orientation of the degrader and thus ternary complex formation . This suggests that the compound might interact with its targets by binding to them and inducing a conformational change that allows for the recruitment of an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the tert-Butylcarbamoyl Group: This step involves the reaction of the piperidine derivative with tert-butyl isocyanate in the presence of a base such as triethylamine.
Attachment of the Benzo[c][1,2,5]thiadiazole Moiety: This can be achieved through a nucleophilic substitution reaction where the piperidine derivative reacts with a benzo[c][1,2,5]thiadiazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzo[c][1,2,5]thiadiazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Studied for its potential as a bioactive molecule, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: shares similarities with other piperidine and benzo[c][1,2,5]thiadiazole derivatives, such as:
Uniqueness
- Structural Features : The combination of the piperidine ring, tert-butylcarbamoyl group, and benzo[c][1,2,5]thiadiazole moiety in a single molecule is unique, providing distinct chemical and biological properties.
- Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
- Biological Activity : Its potential bioactivity, including interactions with specific molecular targets, sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-18(2,3)20-17(25)23-8-6-12(7-9-23)11-19-16(24)13-4-5-14-15(10-13)22-26-21-14/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,24)(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGBPMIULXRQSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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